molecular formula C19H20N4O2S B5561742 1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine

1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine

Cat. No. B5561742
M. Wt: 368.5 g/mol
InChI Key: NMLHYEZEHXQAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to "1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine" involves multiple steps, including nucleophilic aromatic substitution, hydrogenation, and iodination for key intermediates in drug synthesis, such as Crizotinib (Fussell et al., 2012). Synthesis approaches may vary based on the targeted compound's structural specifics and the desired purity and yield.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a pyrazole ring attached to a methoxyphenyl group and a piperidine ring linked via a thiazole moiety. Structural analyses, including X-ray crystallography, provide insights into the compound's conformation, molecular interactions, and stability (Shawish et al., 2021).

Scientific Research Applications

G Protein-Biased Dopaminergics

1,4-Disubstituted aromatic piperazines, which include structures similar to the specified compound, have been explored for their role in interacting with aminergic G protein-coupled receptors. Studies have shown that such compounds can act as high-affinity dopamine receptor partial agonists, influencing the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This research has implications for the development of novel therapeutics, especially in areas like antipsychotic medication (Möller et al., 2017).

Antimicrobial Activity

Compounds with structures similar to the specified chemical have been synthesized and demonstrated antimicrobial activity. For example, certain pyran derivatives have been shown to exhibit favorable antimicrobial activities, comparable to reference antimicrobial agents. These findings suggest potential applications in developing new antibacterial and antifungal treatments (Okasha et al., 2022).

Medical Imaging

Methoxy and fluorine analogs of related compounds have been developed for use in medical imaging, particularly for positron emission tomography (PET) ligands targeting cerebral cannabinoid CB1 receptors. These studies are significant for understanding and diagnosing various neurological conditions (Tobiishi et al., 2007).

Synthesis of New Thiazolo[3, 2]pyridines

Research has been conducted on the synthesis of new thiazolo[3, 2]pyridines containing pyrazolyl moieties, which are structurally related to the specified compound. These synthesized compounds have shown potential for antimicrobial activities, indicating their usefulness in pharmaceutical applications (El‐Emary et al., 2005).

Receptor Binding Studies

Structurally similar compounds have been evaluated for their binding affinity to various receptors, such as CB1 cannabinoid receptors. Such studies contribute to the understanding of receptor-ligand interactions and have potential implications in developing targeted therapies for conditions involving these receptors (Kumar et al., 2004).

properties

IUPAC Name

[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-[2-(1,3-thiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-25-14-7-5-13(6-8-14)15-12-16(22-21-15)19(24)23-10-3-2-4-17(23)18-20-9-11-26-18/h5-9,11-12,17H,2-4,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLHYEZEHXQAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCCCC3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine

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